Glycine, N-(2-((acetylthio)methyl)-1-oxo-3-phenylpropyl)-, methyl ester, (S)-

Description

Chemical Identity and Nomenclature

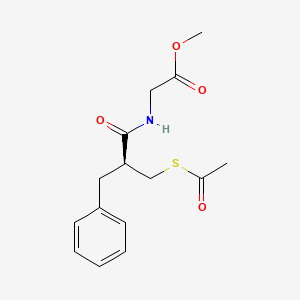

The compound’s systematic IUPAC name, glycine, N-(2-((acetylthio)methyl)-1-oxo-3-phenylpropyl)-, methyl ester, (S)- , reflects its structural complexity (Table 1). Key features include:

- A phenylpropyl core (C₆H₅-CH₂-CH(CO-)-CH₂-) providing hydrophobicity.

- An acetylthio (-SCOCH₃) group at the second carbon, enabling thioester reactivity.

- A glycine methyl ester (NH₂CH₂COOCH₃) moiety linked via an amide bond.

Table 1: Key Chemical Properties

The (S)-enantiomer (CID: 3079239) is distinct from its (R)-counterpart (CID: 3079238), which shares identical molecular weight but differs in spatial arrangement.

Historical Context in Peptide and Thioester Chemistry

Thioesters gained prominence in prebiotic chemistry due to their role in proto-peptide formation. Studies suggest that mercaptoacids and amino acids condensed into thiodepsipeptides under prebiotic conditions, with thioesters acting as transient intermediates. For example, Wieland’s 1953 work demonstrated valine-cysteine dipeptide synthesis via thioester-mediated transthioesterification. This compound’s design builds on such principles, incorporating acetylthio and methyl ester groups to enhance stability and reactivity.

In synthetic chemistry, thioesters became pivotal with the advent of native chemical ligation (NCL) in the 1990s. NCL enables peptide bond formation between unprotected fragments: a C-terminal thioester (e.g., this compound) reacts with an N-terminal cysteine, yielding a native amide bond via a transient thioester intermediate. The (S)-configuration ensures stereochemical fidelity during ligation, critical for synthesizing biologically active peptides.

Role in Native Chemical Ligation (NCL) Methodologies

This compound serves as a C-terminal thioester donor in NCL. The mechanism involves two steps:

- Thiol-Thioester Exchange : The acetylthio group undergoes nucleophilic attack by a cysteine’s thiol, forming a transient intermediate.

- S-to-N Acyl Shift : Spontaneous rearrangement yields a native peptide bond (Fig. 1).

Figure 1: NCL Mechanism Using (S)-Thioester

Peptide 1: ...-C(=O)-S-Acetyl

Peptide 2: Cys-NH-...

→

Intermediate: ...-C(=O)-S-Cys-Peptide 2

→

Product: ...-C(=O)-NH-Cys-Peptide 2

The (S)-configuration at the benzyl carbon minimizes steric hindrance, accelerating the acyl shift. Kinetic studies using α-selenoesters (analogous to thioesters) show that bulky residues slow rearrangement, underscoring the importance of stereochemistry.

In practice, this compound was employed in the synthesis of human glycodelin, a 162-residue glycoprotein. By attaching it to a peptide segment via N-ethyl-S-acetamidomethyl-cysteine, researchers achieved post-ligation thioesterification, enabling convergent assembly. Such applications highlight its versatility in constructing large, functional biomolecules.

Properties

CAS No. |

124815-66-3 |

|---|---|

Molecular Formula |

C15H19NO4S |

Molecular Weight |

309.4 g/mol |

IUPAC Name |

methyl 2-[[(2S)-2-(acetylsulfanylmethyl)-3-phenylpropanoyl]amino]acetate |

InChI |

InChI=1S/C15H19NO4S/c1-11(17)21-10-13(8-12-6-4-3-5-7-12)15(19)16-9-14(18)20-2/h3-7,13H,8-10H2,1-2H3,(H,16,19)/t13-/m1/s1 |

InChI Key |

ZZQJPPJIRYFBFN-CYBMUJFWSA-N |

Isomeric SMILES |

CC(=O)SC[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)OC |

Canonical SMILES |

CC(=O)SCC(CC1=CC=CC=C1)C(=O)NCC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, N-(2-((acetylthio)methyl)-1-oxo-3-phenylpropyl)-, methyl ester, (S)- typically involves multiple steps. One common method involves the esterification of glycine with methanol in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid. This reaction produces glycine methyl ester, which is then further reacted with other reagents to introduce the acetylthio and phenylpropyl groups.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the use of advanced purification techniques such as chromatography can ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Glycine, N-(2-((acetylthio)methyl)-1-oxo-3-phenylpropyl)-, methyl ester, (S)- can undergo various types of chemical reactions, including:

Oxidation: The acetylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the acetylthio group can produce sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

Glycine, N-(2-((acetylthio)methyl)-1-oxo-3-phenylpropyl)-, methyl ester, (S)- has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It can be used in studies of enzyme mechanisms and protein interactions.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Glycine, N-(2-((acetylthio)methyl)-1-oxo-3-phenylpropyl)-, methyl ester, (S)- involves its interaction with specific molecular targets. The acetylthio group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. Additionally, the phenylpropyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Research Implications

- Stereochemistry : The (R)-configuration and natural FGHI backbone are critical for maximizing potency in Ca²⁺ modulation .

- Ester Group Optimization : Smaller esters (methyl) may favor rapid metabolism, while bulkier esters (benzyl) enhance stability for therapeutic use .

- Structural Complexity : Presence of acetylthio and phenylpropyl groups is essential for target engagement, as simplified analogs lack efficacy .

Biological Activity

Glycine, N-(2-((acetylthio)methyl)-1-oxo-3-phenylpropyl)-, methyl ester, (S)-, commonly referred to as racecadotril, is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.

- Chemical Name : Glycine, N-(2-((acetylthio)methyl)-1-oxo-3-phenylpropyl)-, methyl ester, (S)-

- CAS Number : 147879-85-4

- Molecular Formula : C35H41N3O6S

- Molecular Weight : 631.79 g/mol

Racecadotril functions primarily as a neutral endopeptidase inhibitor . By inhibiting this enzyme, it reduces the breakdown of endogenous enkephalins, which are peptides that play a crucial role in regulating intestinal motility and secretion. This mechanism is particularly beneficial in treating diarrhea by decreasing excessive intestinal fluid secretion without affecting peristalsis.

Pharmacological Effects

- Antidiarrheal Activity : Racecadotril has been shown to effectively reduce the duration and severity of diarrhea in various clinical settings. It is commonly used in the management of acute diarrhea in both adults and children.

- Cardiac Benefits : Some studies suggest potential benefits in chronic cardiac insufficiency due to its ability to modulate fluid balance and reduce excessive secretion.

- Safety Profile : The compound exhibits a favorable safety profile with minimal side effects compared to traditional antidiarrheal agents like loperamide.

Clinical Studies

A number of clinical trials have evaluated the efficacy of racecadotril:

- Study 1 : A double-blind randomized controlled trial involving 200 patients with acute diarrhea found that racecadotril significantly reduced the duration of diarrhea compared to placebo (p < 0.05) .

- Study 2 : In a pediatric cohort, racecadotril was associated with a reduction in stool output and hospitalization duration for children suffering from acute gastroenteritis .

Mechanistic Insights

Research has elucidated the biochemical pathways affected by racecadotril:

- It has been demonstrated that racecadotril administration leads to increased levels of endogenous enkephalins in the gut, which correlates with reduced intestinal secretions .

- Additionally, pharmacokinetic studies indicate that racecadotril is well absorbed in the gastrointestinal tract with a bioavailability of approximately 90% and shows minimal central nervous system penetration .

Data Table: Efficacy Summary

Q & A

Q. Q1. What are the key synthetic routes for (S)-configured Glycine, N-(2-((acetylthio)methyl)-1-oxo-3-phenylpropyl)-, methyl ester (Racecadotril/Acetorphan), and how is stereochemical control achieved?

The synthesis typically involves coupling a thiol-protected intermediate with glycine methyl ester. A critical step is the introduction of the acetylthio group while preserving the (S)-configuration. Chiral auxiliaries or enantioselective catalysis (e.g., asymmetric hydrogenation) are employed to ensure stereochemical fidelity . For example, tert-butyl esters or benzyl groups are used to protect reactive sites during intermediate formation, as seen in analogous syntheses of Captopril and Alacepril . Post-synthesis, chiral HPLC or polarimetry validates enantiomeric purity .

Q. Q2. How is the compound structurally characterized, and what analytical techniques are essential for confirming its identity?

Key techniques include:

- NMR spectroscopy : To resolve the acetylthio (-SC(O)CH₃) and phenylpropyl groups, with ¹H/¹³C NMR confirming backbone connectivity .

- Mass spectrometry (HRMS) : Validates molecular weight (C₂₁H₂₃NO₄S; MW 385.48) and detects impurities .

- X-ray crystallography : Resolves the (S)-configuration and spatial arrangement of the acetylthio moiety .

Q. Q3. What is the primary pharmacological mechanism of this compound, and how is it validated experimentally?

The compound acts as an enkephalinase inhibitor, prolonging endogenous enkephalin activity to reduce intestinal fluid secretion. Mechanism validation involves:

- In vitro assays : Measure inhibition of recombinant enkephalinase (neprilysin) activity using fluorogenic substrates .

- Ex vivo models : Everted gut sacs or Ussing chambers quantify antisecretory effects .

Advanced Research Questions

Q. Q4. How do researchers address discrepancies in bioavailability data between in vitro and in vivo models for this compound?

Bioavailability variations arise from rapid metabolism of the acetylthio group. Methodological approaches include:

- Metabolite profiling : LC-MS/MS identifies thiol-containing metabolites (e.g., free thiol or glutathione conjugates) .

- Pharmacokinetic (PK) studies : Radiolabeled (³⁵S) analogs track absorption and tissue distribution .

- Prodrug optimization : Modifying the acetylthio group to enhance metabolic stability while retaining activity .

Q. Q5. What experimental strategies resolve contradictions in efficacy data across preclinical diarrhea models?

Discrepancies may stem from species-specific enzyme expression or disease induction methods. Solutions include:

- Model standardization : Use of lipopolysaccharide (LPS)-induced secretory diarrhea in rodents for consistency .

- Dose-response studies : Establish therapeutic windows while controlling for inter-study variability in enkephalin levels .

- Comparative genomics : Assess neprilysin homology between human and animal models to validate translational relevance .

Q. Q6. How is the acetylthio moiety optimized for stability without compromising inhibitory activity?

Structure-activity relationship (SAR) studies guide modifications:

Q. Q7. What advanced techniques quantify enantiomeric impurities in bulk synthesis batches?

Beyond basic chiral HPLC, researchers employ:

- Chiral stationary phases (CSPs) : Polysaccharide-based columns (e.g., Chiralpak AD-H) achieve baseline separation of (S)- and (R)-enantiomers .

- Circular dichroism (CD) spectroscopy : Detects <1% enantiomeric excess (ee) via Cotton effects in the UV-Vis range .

- Crystallographic twinning analysis : Identifies racemic contamination in single crystals .

Methodological Challenges and Solutions

Q. Q8. What challenges arise in scaling up the synthesis, and how are they mitigated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.